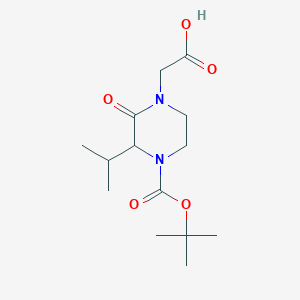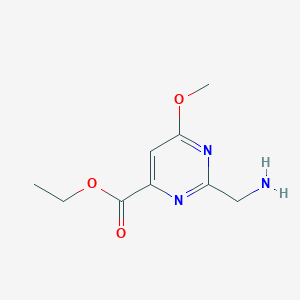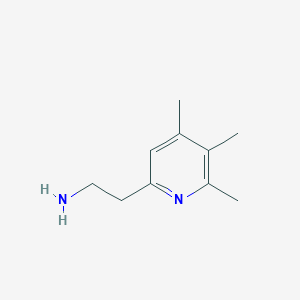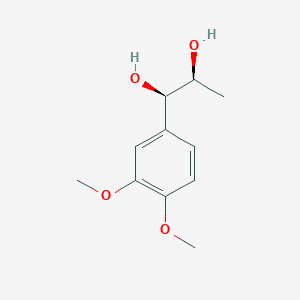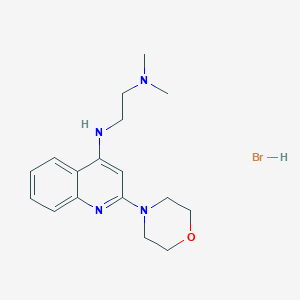![molecular formula C10H12ClN5 B14860823 1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL is a chemical compound known for its potential applications in various scientific fields. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the guanidinylethyl group and the chloro substituent on the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Guanidinylethyl Group: The guanidinylethyl group can be attached through nucleophilic substitution reactions involving guanidine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for 2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL involves its interaction with specific molecular targets. The guanidinylethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE
- 2-GUANIDINYLETHYL-5(6)-BROMO-BENZIMIDAZOLE
- 2-GUANIDINYLETHYL-5(6)-IODO-BENZIMIDAZOLE
Uniqueness
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOL is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its fluoro, bromo, and iodo analogs. The chloro group can influence the compound’s lipophilicity, electronic properties, and ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C10H12ClN5 |
|---|---|
Molecular Weight |
237.69 g/mol |
IUPAC Name |
2-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C10H12ClN5/c11-6-1-2-7-8(5-6)16-9(15-7)3-4-14-10(12)13/h1-2,5H,3-4H2,(H,15,16)(H4,12,13,14) |
InChI Key |
XEIKARCLHXMPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B14860744.png)
![(1R,4R,5S,6R,10S,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B14860749.png)
![4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B14860753.png)

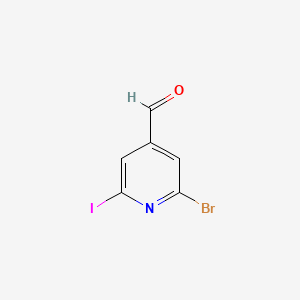
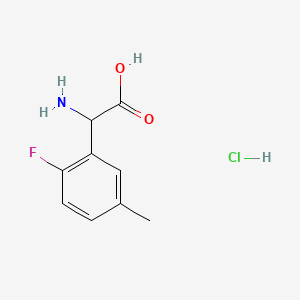

![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
